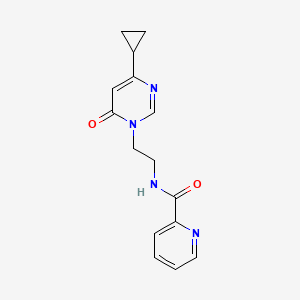

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide

Description

N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide is a novel chemical compound with potential applications in various scientific fields. This compound features a picolinamide group, a cyclopropyl ring, and a pyrimidinyl structure, which together confer unique chemical properties.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-14-9-13(11-4-5-11)18-10-19(14)8-7-17-15(21)12-3-1-2-6-16-12/h1-3,6,9-11H,4-5,7-8H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRNDWXYXDCYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide can be synthesized via a multi-step synthetic route. One of the common starting materials is 4-cyclopropyl-6-hydroxypyrimidine, which undergoes acylation to form the pyrimidinyl intermediate. This intermediate then reacts with 2-bromoethyl picolinate under controlled conditions to yield the final product.

Industrial Production Methods

Scaling up the production to an industrial level involves optimizing the reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate, to form corresponding oxo derivatives.

Reduction: Reduction of the compound, possibly using agents like lithium aluminium hydride, may yield the reduced pyrimidinyl or picolinamide derivatives.

Substitution: The presence of reactive functional groups enables substitution reactions, including nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminium hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidized derivatives with modified functional groups.

Reduced derivatives retaining the core structure.

Substituted products where functional groups have been replaced.

Scientific Research Applications

N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide is utilized in various research domains:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological activities, including anti-cancer and anti-inflammatory properties.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The cyclopropyl and pyrimidinyl moieties may bind to enzymes or receptors, modulating their activity. This interaction can trigger signaling pathways, leading to physiological responses. Detailed mechanistic studies are ongoing to elucidate the exact pathways involved.

Comparison with Similar Compounds

Unique Features

N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide stands out due to its unique combination of a cyclopropyl ring and a picolinamide structure. This confers distinct chemical reactivity and biological activity compared to other similar compounds.

List of Similar Compounds

4-Cyclopropyl-6-hydroxypyrimidine: Shares the pyrimidinyl core but lacks the picolinamide moiety.

Ethyl picolinate derivatives: Similar in containing the picolinamide group but differing in the attached substituents.

Other pyrimidinyl compounds: Containing different substituents or ring structures but sharing the pyrimidinyl core.

There you have it! Any part of this piquing your interest?

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₈N₄O, with a molecular weight of approximately 304.37 g/mol. Its structure includes:

- A pyrimidine ring that contributes to its pharmacological properties.

- A cyclopropyl group , which is known to enhance the compound's biological activity.

- An amide linkage that may facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various metabolic pathways. Initial studies suggest that it may function as an inhibitor of certain enzymes, potentially modulating their activity and influencing cellular signaling pathways.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on enzymes such as myeloperoxidase (MPO). MPO is implicated in various inflammatory and autoimmune disorders, making its inhibitors potential therapeutic agents for conditions like vasculitis and cardiovascular diseases .

2. Selectivity and Potency

Studies have shown that related pyrimidine derivatives can exhibit high selectivity for their targets. For instance, certain derivatives have demonstrated low partition ratios and high selectivity for MPO over other enzymes like thyroid peroxidase, indicating a favorable pharmacological profile for targeted therapies .

3. Preclinical Evaluations

Preclinical evaluations have highlighted the potential of compounds with similar structures in reducing MPO activity in vivo. For example, lead compounds have shown robust inhibition of plasma MPO activity in animal models, paving the way for further clinical investigations .

Case Study 1: Inhibition of Myeloperoxidase

A study focused on N1-substituted pyrimidine derivatives demonstrated their ability to inhibit MPO through a covalent mechanism. The lead compound exhibited significant efficacy in reducing MPO levels in lipopolysaccharide-treated cynomolgus monkeys, suggesting its potential application in treating inflammatory diseases .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives revealed that modifications to the cyclopropyl group and the introduction of different substituents can significantly affect biological activity. The findings indicate that specific structural features are crucial for enhancing inhibitory potency against target enzymes .

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic routes for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide, and how is structural purity validated?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidinone core. Cyclization of substituted urea derivatives or condensation reactions using malonic acid derivatives can yield the 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl moiety. The ethyl-picolinamide side chain is introduced via nucleophilic substitution or coupling reactions (e.g., using cesium carbonate in DMF at elevated temperatures). Structural validation employs HPLC (for purity >95%) and spectroscopic techniques (¹H/¹³C NMR, HRMS) to confirm the absence of regioisomers or unreacted intermediates .

Q. Which in vitro assays are recommended for initial biological screening of this compound?

Prioritize assays aligned with structural analogs:

- Tubulin polymerization inhibition : Measure IC50 using fluorescence-based assays with purified tubulin .

- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HUVECs) and normal cells to assess selectivity. Use MTT or resazurin-based protocols with 72-hour exposure .

- Enzyme inhibition : Screen against kinases or phosphodiesterases using ADP-Glo™ or fluorogenic substrates, given the picolinamide group’s potential chelation properties .

Advanced Research Questions

Q. How can synthetic yield be optimized for the pyrimidinone core under varying reaction conditions?

Key variables include:

- Catalysts : Test Pd(II) or Cu(I) catalysts for cyclopropane introduction .

- Solvent polarity : Compare DMF (high polarity) vs. THF in coupling steps; higher polarity often improves amide bond formation .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 100°C for 30 min vs. 24 hours conventional) . Monitor by TLC and optimize via Design of Experiments (DoE) to identify critical parameters .

Q. How should researchers resolve contradictions in cytotoxicity data across different cell lines?

Discrepancies may arise from:

- Cell line specificity : Validate using orthogonal assays (e.g., apoptosis markers like caspase-3/7 activation) .

- Pharmacokinetic variability : Assess cellular uptake via LC-MS to correlate intracellular concentration with activity .

- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify unintended targets .

Q. What methodologies are suitable for elucidating the compound’s pharmacokinetic profile?

- logP determination : Use shake-flask or HPLC-derived methods to measure lipophilicity .

- Plasma stability : Incubate with mouse/human plasma (37°C, 24 hours) and quantify degradation via LC-MS .

- In vivo half-life : Conduct murine studies with IV administration; collect serial blood samples and model data using non-compartmental analysis .

Q. How can target engagement be validated in cellular models?

- Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stability shifts upon compound binding .

- CRISPR knockout : Generate cell lines lacking putative targets (e.g., tubulin isoforms) and compare cytotoxicity .

- Pull-down assays : Use biotinylated analogs coupled with streptavidin beads for proteomic identification .

Q. What strategies mitigate analytical challenges in quantifying low-abundance metabolites?

- High-resolution mass spectrometry (HRMS) : Employ Q-TOF or Orbitrap systems for precise metabolite identification .

- Stable isotope labeling : Synthesize ¹³C/¹⁵N-labeled compound to track metabolic pathways .

- Microsomal incubation : Use liver microsomes (human/mouse) with NADPH cofactor to simulate Phase I metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.